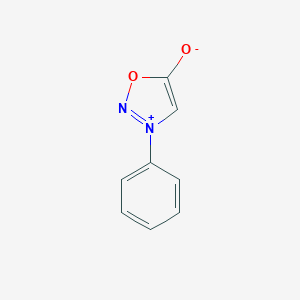

3-Phenylsydnone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyloxadiazol-3-ium-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-6-10(9-12-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEVEDHJIGSXDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+]2=NOC(=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152639 | |

| Record name | 3-Phenylsydnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666565 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

120-06-9 | |

| Record name | 1,2,3-Oxadiazolium, 5-hydroxy-3-phenyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylsydnone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylsydnone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylsydnone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylsydnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyloxadiazol-3-ium-5-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYLSYDNONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8AKY6TN6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties and Characteristics of 3-Phenylsydnone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylsydnone is a mesoionic heterocyclic compound belonging to the sydnone class, first synthesized in 1935.[1] These compounds are characterized by a 1,2,3-oxadiazole ring with delocalized positive and negative charges, rendering them with unique electronic properties and reactivity. This compound, as the archetypal aryl-sydnone, has been the subject of extensive research, revealing a wide array of chemical and biological activities. This guide provides a comprehensive overview of its fundamental properties, including its synthesis, physicochemical characteristics, reactivity, and biological significance, with a focus on its potential applications in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. Its mesoionic nature results in a large dipole moment and unique solubility characteristics.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₂ | [2] |

| Molecular Weight | 162.15 g/mol | [2][3] |

| CAS Number | 120-06-9 | [2][3] |

| Melting Point | 136-137 °C | [4] |

| Appearance | Cream-colored needles | [4] |

| Solubility Parameter | 11.3 H | [5] |

| Dipole Moment | 6.48 D | [6] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Spectroscopy | Data | Reference |

| ¹H NMR (Solvent: H₂SO₄) | δ 6.89 (s, 1H, H4), Phenyl protons also present | [6][7] |

| ¹³C NMR (Solvent: H₂SO₄) | Specific shifts require consultation of referenced spectra | [8][9] |

| Infrared (IR) | Carbonyl (C=O) stretch near 1750 cm⁻¹, C-H stretch near 3190 cm⁻¹ | [6][10] |

| UV-Vis | Absorption maximum (λmax) at 310 nm | [11] |

| Mass Spectrometry (MS) | Molecular ion peak [M+H]⁺ at m/z 163. Key fragments from the sydnone ring. | [12] |

Synthesis and Reactivity

Synthesis

This compound is typically synthesized via a two-step process starting from N-phenylglycine. The first step involves the nitrosation of N-phenylglycine to form N-nitroso-N-phenylglycine, which is then cyclized via dehydration using a dehydrating agent like acetic anhydride.[4]

Chemical Reactivity

The sydnone ring exhibits a dual nature in its reactivity. It can undergo electrophilic substitution at the C4 position and also participates in 1,3-dipolar cycloaddition reactions.

-

Electrophilic Substitution: this compound readily undergoes electrophilic substitution reactions such as halogenation, nitration, and acylation at the C4 position.[4]

-

1,3-Dipolar Cycloaddition: As a 1,3-dipole, this compound reacts with various dipolarophiles, such as alkenes and alkynes, to form pyrazoline and pyrazole derivatives, respectively. This reaction is a cornerstone of its utility in synthetic chemistry.[4]

Biological Activities and Potential Applications

This compound and its derivatives have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Antibacterial Activity

Derivatives of this compound have shown promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[7] The mechanism of action is thought to involve the disruption of essential cellular processes in bacteria.

Anti-inflammatory Activity

Several this compound derivatives have exhibited significant anti-inflammatory properties in animal models. This activity is believed to be mediated, in part, through the inhibition of inflammatory mediators.

Nitric Oxide (NO) Donating Potential

While the direct NO-donating ability of this compound is not as extensively studied as that of sydnonimines, the sydnone ring is a potential source of nitric oxide. Sydnonimines, a closely related class of mesoionic compounds, are well-established prodrugs that release NO.[13] This release is initiated by hydrolysis to an open-ring intermediate, which then decomposes in the presence of oxygen to release NO.[13] This NO can then activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation and other physiological effects.[14]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from Organic Syntheses.[4]

Step 1: N-Nitrosation of N-Phenylglycine

-

Suspend N-phenylglycine (1.0 eq) in water in a beaker and cool to below 0 °C in an ice-salt bath with stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in water.

-

Add the sodium nitrite solution dropwise to the N-phenylglycine suspension over 40 minutes, maintaining the temperature below 0 °C.

-

Filter the resulting solution quickly with suction.

-

Add activated carbon to the cold solution, stir for several minutes, and filter again with suction.

-

Add concentrated hydrochloric acid to the well-stirred solution to precipitate N-nitroso-N-phenylglycine.

-

Stir the suspension for 10 minutes, then filter with suction and wash the crystals with ice-cold water.

-

Dry the product on the suction funnel overnight.

Step 2: Cyclodehydration to this compound

-

Dissolve the dried N-nitroso-N-phenylglycine (1.0 eq) in acetic anhydride in an Erlenmeyer flask fitted with a reflux condenser.

-

Heat the solution in a boiling water bath for 1.5 hours with magnetic stirring.

-

Cool the solution to room temperature.

-

Pour the cooled solution slowly into cold water with vigorous stirring to precipitate this compound.

-

After 5 minutes of stirring, filter the solid with suction, wash with ice-cold water, and dry on the funnel overnight.

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method

This protocol is a standard method for assessing antibacterial activity.[2][5][15][16]

-

Preparation of Antibiotic Plates: Prepare a series of two-fold dilutions of the test compound (e.g., a this compound derivative) in a suitable solvent. Add a defined volume of each dilution to molten Mueller-Hinton agar, mix well, and pour into sterile Petri dishes. Allow the agar to solidify. A control plate with no compound should also be prepared.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) of the test organism from a fresh culture.

-

Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates containing different concentrations of the test compound.

-

Incubation: Incubate the plates at 37 °C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to evaluate acute anti-inflammatory activity.[6][17][18][19][20]

-

Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for a specified period before the experiment.

-

Grouping and Dosing: Randomly divide the animals into groups (e.g., control, standard drug, and test compound groups). Administer the test compound or vehicle orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion

This compound remains a molecule of significant interest due to its unique mesoionic structure, versatile reactivity, and diverse biological activities. Its potential as a scaffold for the development of new therapeutic agents, particularly in the areas of infectious and inflammatory diseases, is substantial. This guide has provided a comprehensive overview of its core properties and characteristics, offering a valuable resource for researchers and scientists in the field of drug discovery and development. Further exploration of its mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of novel and effective therapeutic agents based on the sydnone core.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]

- 3. Sydnone, 3-phenyl- [webbook.nist.gov]

- 4. On the mechanism of NO release from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. Sydnone, 3-phenyl- [webbook.nist.gov]

- 12. Sydnone, 3-phenyl- [webbook.nist.gov]

- 13. Oxygen and oxidation promote the release of nitric oxide from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Agar dilution - Wikipedia [en.wikipedia.org]

- 17. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 19. inotiv.com [inotiv.com]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Discovery of 3-Phenylsydnone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and discovery of 3-Phenylsydnone, a seminal mesoionic compound. It details the historical context of its discovery, outlines various synthetic protocols with comparative data, and illustrates key chemical pathways and workflows.

Discovery and Significance

This compound was first synthesized and characterized in 1935 by J. C. Earl and A. W. Mackney at the University of Sydney, from which the "sydnone" name is derived.[1][2] Their pioneering work involved the cyclodehydration of N-Nitroso-N-phenylglycine using acetic anhydride.[1][3] Sydnones represent a unique class of mesoionic aromatic compounds, characterized by a delocalized positive and negative charge within the 1,2,3-oxadiazole ring system.[4][5] This distinct electronic structure imparts them with interesting chemical reactivity and significant potential in medicinal chemistry and materials science.[6][7] this compound, as the archetypal sydnone, has been extensively studied and serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds, particularly pyrazole derivatives through 1,3-dipolar cycloaddition reactions.[8][9][10]

Synthetic Methodologies

The classical synthesis of this compound is a two-step process commencing with the nitrosation of N-phenylglycine, followed by cyclodehydration of the resulting N-nitroso-N-phenylglycine.[5][11] While the fundamental approach has remained consistent, various modifications have been developed to improve yield, purity, and reaction conditions.

The initial step involves the reaction of N-phenylglycine with a nitrosating agent, typically sodium nitrite in an acidic medium.[11]

Experimental Protocol: N-Nitrosation of N-Phenylglycine [11]

-

Suspend N-phenylglycine (0.66 mole) in 1.2 L of water in a beaker and cool to below 0°C in an ice-salt bath with stirring.

-

Slowly add a solution of sodium nitrite (0.72 mole) in 300 ml of water dropwise over 40 minutes, ensuring the temperature does not exceed 0°C.

-

Filter the resulting solution quickly with suction.

-

To the cold filtrate, add activated charcoal (e.g., Norit®), stir for several minutes, and filter again with suction. This step is crucial for improving the purity of the final sydnone.[11]

-

Add concentrated hydrochloric acid (100 ml) to the well-stirred filtrate. Fluffy, light crystals of N-nitroso-N-phenylglycine will precipitate.

-

Stir the suspension for 10 minutes, then filter with suction.

-

Wash the precipitate twice with ice-cold water and dry on the suction funnel.

Table 1: Quantitative Data for the Synthesis of N-Nitroso-N-phenylglycine

| Parameter | Value | Reference |

| Starting Material | N-phenylglycine | [11] |

| Reagents | Sodium nitrite, Hydrochloric acid | [11] |

| Solvent | Water | [11] |

| Reaction Temperature | < 0°C | [11] |

| Yield | 80–83% | [11] |

| Melting Point | 103–104°C | [11] |

| Appearance | Off-white, fluffy crystals | [11] |

The second and final step is the cyclization of N-nitroso-N-phenylglycine to form the sydnone ring. This is an acid-catalyzed dehydration reaction. Acetic anhydride is the most commonly used dehydrating agent.[5][12]

Experimental Protocol: Synthesis of this compound [11]

-

Dissolve N-nitroso-N-phenylglycine (0.55 mole) in acetic anhydride (500 ml) in an Erlenmeyer flask equipped with a reflux condenser.

-

Heat the deep-red solution in a boiling water bath for 1.5 hours with magnetic stirring. Alternatively, the reaction can proceed at room temperature over 24 hours, which may result in a cleaner product.[12]

-

Allow the solution to cool to room temperature.

-

Slowly pour the cooled solution into 3 L of cold water with vigorous stirring. White crystals of this compound will precipitate almost immediately.

-

After stirring for 5 minutes, filter the solid with suction.

-

Wash the product twice with ice-cold water and dry on the funnel with suction.

Table 2: Comparative Data for the Synthesis of this compound

| Parameter | Acetic Anhydride Method | Other Dehydrating Agents |

| Starting Material | N-nitroso-N-phenylglycine | N-nitroso-N-phenylglycine |

| Dehydrating Agent | Acetic Anhydride | Thionyl chloride, Trifluoroacetic anhydride (TFAA), Diisopropylcarbodiimide |

| Reaction Conditions | 1.5 hours at 100°C or 24 hours at room temp. | Varies with reagent |

| Yield | 83–84% | TFAA can yield up to 90%[5] |

| Overall Yield (2 steps) | 67–70% | - |

| Melting Point | 136–137°C | - |

| Appearance | Cream-colored crystals | Tan or brown product often requires recrystallization with older methods[11] |

| Reference | [11] | [4][5][11] |

Reaction Mechanisms and Workflows

The formation of the sydnone ring from N-nitroso-N-phenylglycine in the presence of acetic anhydride is believed to proceed through a mixed anhydride intermediate.[4][5]

Diagram 1: Synthesis Pathway of this compound

Caption: The two-step synthesis of this compound from N-Phenylglycine.

Diagram 2: Experimental Workflow for this compound Synthesis

Caption: A step-by-step workflow for the laboratory synthesis of this compound.

Chemical Properties and Reactivity

This compound exhibits a range of chemical behaviors characteristic of its mesoionic nature. It is stable under neutral conditions but undergoes hydrolysis in both acidic and basic environments.[11] Acidic hydrolysis yields phenylhydrazine, while basic hydrolysis regenerates N-nitroso-N-phenylglycine.[11]

The sydnone ring is susceptible to electrophilic substitution at the C-4 position, with a reactivity comparable to that of thiophene.[11] However, its most significant reactivity lies in its role as a 1,3-dipole in cycloaddition reactions.[8][13]

Diagram 3: Key Chemical Reactions of this compound

Caption: The primary reaction pathways for this compound.

Conclusion

The synthesis of this compound, established by Earl and Mackney, remains a cornerstone of mesoionic chemistry. The refined protocols presented here offer high yields and purity, making this versatile compound readily accessible for research and development. Its unique electronic structure and reactivity, particularly in 1,3-dipolar cycloadditions, continue to make it a valuable building block in the synthesis of novel heterocyclic compounds for applications in pharmaceuticals and beyond.[14] This guide provides the essential technical details for the successful synthesis and understanding of this important molecule.

References

- 1. Sydnone - Wikipedia [en.wikipedia.org]

- 2. A mechanochemical approach to the synthesis of sydnones and derivatives - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00096B [pubs.rsc.org]

- 3. 204. The action of acetic anhydride on N-nitrosophenylglycine and some of its derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. ijcrt.org [ijcrt.org]

- 5. media.neliti.com [media.neliti.com]

- 6. researchgate.net [researchgate.net]

- 7. Sydnone: Synthesis, Reactivity and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. catalogue.univ-paris13.fr [catalogue.univ-paris13.fr]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

Spectroscopic Analysis of 3-Phenylsydnone: A Technical Guide

Introduction: 3-Phenylsydnone is a mesoionic heterocyclic aromatic chemical compound. As the prototype of the sydnone class, its unique electronic structure and chemical properties have garnered significant interest. Sydnone derivatives are explored for their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making them valuable scaffolds in drug development.[1] A thorough spectroscopic analysis is fundamental for the unambiguous structure elucidation and purity assessment of this compound, ensuring reliable downstream applications in research and pharmaceutical development. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characterization of this compound.

Synthesis and Characterization Workflow

The general pathway for the synthesis and subsequent spectroscopic analysis of this compound begins with N-phenylglycine, which undergoes nitrosation. The resulting N-nitroso-N-phenylglycine is then cyclized, typically using a dehydrating agent like acetic anhydride, to yield the final this compound product.[2][3] Each synthesized batch requires rigorous characterization using various spectroscopic techniques to confirm its identity and purity.

Caption: Workflow for this compound synthesis and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide definitive information about the protons and carbons in the phenyl and sydnone rings.

Experimental Protocol (NMR)

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Sulfuric Acid, H₂SO₄) in a standard 5 mm NMR tube.[4][5]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4][5]

-

Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[6]

-

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[7][8]

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals from the phenyl group protons and a distinct signal for the proton on the sydnone ring.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| H4 (Sydnone Ring) | 6.89 | Singlet (s) | - |

| Phenyl Protons | 7.40 - 7.80 | Multiplet (m) | - |

(Note: Specific chemical shifts for phenyl protons can vary based on solvent and experimental conditions. The data for H4 is a characteristic feature.)[1]

¹³C NMR Data

The ¹³C NMR spectrum confirms the presence of the eight carbon atoms in this compound.

| Carbon Assignment | Chemical Shift (δ) ppm | Solvent |

| C=O (Sydnone Ring) | 169.2 | H₂SO₄ |

| C-ipso (Phenyl) | 134.1 | H₂SO₄ |

| C-para (Phenyl) | 131.6 | H₂SO₄ |

| C-ortho (Phenyl) | 129.8 | H₂SO₄ |

| C-meta (Phenyl) | 122.5 | H₂SO₄ |

| C4 (Sydnone Ring) | 96.5 | H₂SO₄ |

(Data sourced from SpectraBase, reference literature A.J. Buglass, J. Chem. Soc. Chem. Comm. 313 (1974)).[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol (IR)

-

Sample Preparation: For solid samples like this compound, the spectrum can be obtained as a neat solid or by preparing a Nujol mull or a potassium bromide (KBr) pellet.[9][10]

-

Nujol Mull: A small amount of the solid is ground into a fine powder and mixed with a few drops of Nujol (mineral oil) to create a paste, which is then pressed between two KBr or NaCl plates.[10][11]

-

KBr Pellet: The sample is ground with anhydrous KBr powder and compressed under high pressure to form a transparent disc.

-

-

Instrumentation: The sample is placed in the beam path of an FTIR (Fourier-Transform Infrared) spectrometer.

-

Data Acquisition: A background spectrum (of air or the KBr pellet without the sample) is first recorded and then automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

IR Absorption Data

The IR spectrum of this compound shows characteristic absorption bands for its key functional groups. The most distinctive feature is the high-frequency carbonyl stretch, indicative of the unique electronic nature of the sydnone ring.

| Wavenumber (ν) cm⁻¹ | Vibration Type | Functional Group |

| ~3190 | C-H Stretch | Aromatic C-H |

| 1720 - 1790 | C=O Stretch | Sydnone Carbonyl |

| 1600 - 1400 | C=C Stretch | Aromatic Ring |

(General sydnone data indicates the C=O stretch is often near 1750 cm⁻¹.)[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, exhibit characteristic absorption maxima.

Experimental Protocol (UV-Vis)

-

Sample Preparation: A dilute solution of this compound is prepared using a UV-transparent solvent, such as ethanol, methanol, or cyclohexane.[12] The concentration is adjusted to ensure the absorbance reading is within the optimal range of the instrument (typically 0.1 to 1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path.

-

Data Acquisition: The spectrum is scanned over a range, typically from 200 to 400 nm, to determine the wavelength of maximum absorbance (λ_max).[13]

UV-Vis Absorption Data

The presence of the phenyl group in conjugation with the sydnone ring results in a bathochromic (red) shift compared to alkyl-substituted sydnones.[14]

| Wavelength (λ_max) | Solvent | Electronic Transition |

| ~310 nm | Ethanol/Methanol | π → π* |

(This absorption maximum is considered evidence of the aromatic character of the sydnone ring.)[14] The NIST Chemistry WebBook also provides spectral data for this compound.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. rsc.org [rsc.org]

- 7. NMR Protocols [nmr.chem.ucsb.edu]

- 8. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. google.com [google.com]

- 13. mdpi.com [mdpi.com]

- 14. media.neliti.com [media.neliti.com]

- 15. Sydnone, 3-phenyl- [webbook.nist.gov]

An In-depth Technical Guide on the Molecular Structure and Bonding of 3-Phenylsydnone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylsydnone, a prominent member of the mesoionic class of compounds, possesses a unique electronic structure that has intrigued chemists for decades. This guide provides a comprehensive technical overview of the molecular structure and bonding of this compound, drawing upon crystallographic, spectroscopic, and computational data. The delocalized nature of its π-electron system, which confers aromatic character to the 1,2,3-oxadiazole ring, is elucidated through an examination of its resonance structures and molecular orbital theory. This document summarizes key quantitative data, details experimental protocols for its characterization, and presents visual diagrams to facilitate a deeper understanding of its chemical nature. This information is critical for researchers in medicinal chemistry and materials science seeking to leverage the distinct properties of the sydnone scaffold.

Molecular Structure

This compound (C₈H₆N₂O₂) is a heterocyclic compound characterized by a five-membered 1,2,3-oxadiazole ring substituted with a phenyl group at the N3 position. The defining feature of sydnones is their mesoionic nature, meaning they are neutral compounds that cannot be represented by a single covalent structure but rather as a hybrid of multiple resonance forms with delocalized positive and negative charges.

The molecular structure of this compound has been a subject of extensive study, revealing a planar sydnone ring that is nearly coplanar with the attached phenyl ring. This planarity facilitates conjugation between the two ring systems, influencing the molecule's electronic properties and reactivity.

Crystallographic Data

Table 1: Key Geometric Parameters of a this compound Derivative

| Parameter | Value | Reference |

| Sydnone Ring Deviation from Mean Plane | 0.023 Å | [1] |

| Dihedral Angle (Sydnone-Phenyl) | 40.93(8)° | [1] |

Bonding and Aromaticity

The bonding in this compound is best described through the concept of resonance. The molecule is a hybrid of several contributing structures, which depict a delocalization of π-electrons over the five-membered ring and the exocyclic oxygen atom. This delocalization results in a separation of charge, with a partial positive charge on the ring atoms and a partial negative charge on the exocyclic oxygen.

The aromatic character of the sydnone ring is a subject of ongoing discussion. While it possesses a cyclic, planar structure with delocalized π-electrons, its aromaticity is considered to be weaker than that of classical aromatic compounds like benzene. Quantum-chemical calculations and experimental reactivity studies, such as its propensity to undergo electrophilic substitution at the C4 position, support the notion of a degree of aromatic stabilization.

Spectroscopic Characterization

The unique electronic structure of this compound gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. The proton NMR spectrum is characterized by signals corresponding to the phenyl group protons and a distinct singlet for the proton at the C4 position of the sydnone ring.

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

| ¹H | C4-H | ~6.89 | singlet | - | [2] |

| Phenyl-H | 7.3 - 7.8 | multiplet | CDCl₃ | [3] | |

| ¹³C | C4 | ~97.7 | - | - | [2] |

| C5 (C=O) | ~176.0 | - | CDCl₃ | [3] | |

| Phenyl-C | 127.3 - 140.4 | - | CDCl₃ | [3] |

Vibrational Spectroscopy (FTIR)

The infrared spectrum of this compound displays several characteristic absorption bands. The most prominent of these is the strong carbonyl (C=O) stretching vibration, which typically appears at a lower frequency than that of a simple ketone due to the delocalization of electron density.

Table 3: Key FTIR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| ~1750 | C=O stretch | Strong | [2] |

| ~3190 | C-H stretch (sydnone ring) | - | [2] |

| 1600-1400 | C=C stretch (aromatic) | Medium-Strong | [1] |

Electronic Spectroscopy (UV-Vis)

The UV-Vis spectrum of this compound exhibits absorption bands corresponding to π-π* transitions within the conjugated system. The position of the absorption maximum (λmax) can be influenced by the polarity of the solvent.

Table 4: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Reference |

| Ethanol | 290 | [4] |

| Chloroform | 305 | [4] |

Experimental Protocols

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves the cyclodehydration of N-nitroso-N-phenylglycine.

-

Step 1: Nitrosation of N-phenylglycine: N-phenylglycine is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to yield N-nitroso-N-phenylglycine.

-

Step 2: Cyclodehydration: The resulting N-nitroso-N-phenylglycine is then treated with a dehydrating agent, typically acetic anhydride, with gentle heating to induce cyclization and form this compound. The product can then be isolated by precipitation in water and purified by recrystallization.[5]

X-ray Crystallography

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation from an appropriate solvent system (e.g., ethanol-water).

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected using a suitable detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares procedures to obtain the final atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired. Standard pulse sequences are used for both one-dimensional and two-dimensional experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of all signals.[3]

FTIR Spectroscopy

-

Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in the infrared spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, chloroform, acetonitrile).

-

Data Acquisition: The solution is placed in a quartz cuvette, and the absorption spectrum is recorded over the UV-visible range (typically 200-800 nm) using a spectrophotometer.

Logical Relationships in Structural Elucidation

The determination of the molecular structure and bonding of this compound is a multi-faceted process where different experimental techniques provide complementary information.

Conclusion

This compound represents a fascinating class of mesoionic compounds with a rich and complex electronic structure. Its molecular geometry, characterized by a near-planar arrangement of the sydnone and phenyl rings, allows for significant electronic communication between these two moieties. The bonding, a hybrid of multiple resonance structures, results in a delocalized π-system that imparts a degree of aromaticity to the heterocyclic ring. A comprehensive understanding of its structure and bonding, derived from a combination of crystallographic, spectroscopic, and computational methods, is essential for the rational design of new functional molecules based on the sydnone scaffold for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Phenylsydnone in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3-Phenylsydnone, a mesoionic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of public quantitative data, this document focuses on providing a single experimentally determined aqueous solubility value and details robust experimental protocols for determining solubility and stability in a range of common laboratory solvents.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. Currently, publicly available quantitative solubility data for this compound is limited. A single experimental value for its aqueous solubility has been reported.

Table 1: Experimentally Determined Aqueous Solubility of this compound

| Solvent System | Temperature | pH | Solubility |

| Aqueous Buffer | Not Specified | 7.4 | 2.9 µg/mL[1] |

Stability Profile of this compound

The stability of an active pharmaceutical ingredient (API) is paramount for ensuring its safety, efficacy, and shelf-life. This compound, like many sydnones, is susceptible to degradation under certain conditions. While specific kinetic data is sparse, it is known that sydnones can undergo degradation in the presence of acids.[3] More dilute acid is reported to not affect this compound, whereas hot, moderately concentrated aqueous hydrochloric acid converts it to hydrazine.[4]

To thoroughly characterize the stability of this compound, a series of forced degradation and long-term stability studies should be conducted. Detailed protocols for these studies are outlined in Section 3.2.

Table 2: Illustrative Table for Stability Data of this compound

| Solvent | Condition | Parameter | Value | Degradation Products |

| Example: Aqueous Buffer pH 2 | 40°C | Half-life (t½) | Data to be determined | Data to be determined |

| Example: Methanol | Photostability (ICH Q1B) | % Degradation | Data to be determined | Data to be determined |

| Example: DMSO | 25°C / 60% RH | % Assay after 3 months | Data to be determined | Data to be determined |

Experimental Protocols

The following section provides detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone, Acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV, LC-MS)

-

pH meter (for aqueous solutions)

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it in an orbital shaker with the temperature set to the desired value (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After agitation, visually confirm the presence of undissolved solid to ensure saturation.

-

Centrifuge the vials to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

For aqueous solutions, measure the pH of the saturated solution.

Caption: Experimental workflow for the shake-flask solubility method.

Protocols for Stability Assessment

A comprehensive stability assessment involves forced degradation studies and long-term stability testing.

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~0.1 mg/mL. Incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~0.1 mg/mL. Incubate at a controlled temperature (e.g., 60°C).

-

Oxidation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of ~0.1 mg/mL. Keep at room temperature, protected from light.

-

Thermal Stress: Dilute the stock solution with a 50:50 mixture of acetonitrile and water. Incubate at a controlled temperature (e.g., 60°C).

-

Photostability: Expose the solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][6] A dark control should be stored under the same conditions.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24 hours).

-

Sample Analysis: Analyze the samples using a stability-indicating HPLC method. An LC-MS compatible method is recommended for the identification of degradation products.

-

Data Evaluation: Calculate the percentage of this compound remaining and identify and quantify any degradation products.

Objective: To evaluate the stability of this compound in a specific solvent and storage condition over an extended period.

Methodology:

-

Preparation of Solutions: Prepare solutions of this compound in the desired solvents at a known concentration.

-

Storage Conditions: Store the solutions in sealed vials under controlled conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

-

Time Points: Pull samples for analysis at specified time points (e.g., 0, 1, 3, 6, 12 months).

-

Analysis: At each time point, perform the following:

-

Visual Inspection: Note any changes in appearance (e.g., color, clarity).

-

Chromatographic Analysis: Determine the concentration of this compound and quantify any degradation products using a validated stability-indicating HPLC method.

-

-

Data Reporting: Report the results in a tabular format, showing the percentage of the initial concentration remaining at each time point.

Caption: Logical workflow for assessing the stability of this compound.

Conclusion

This technical guide provides the available solubility information for this compound and outlines the necessary experimental protocols for a comprehensive characterization of its solubility and stability in common pharmaceutical solvents. The provided methodologies, based on industry-standard guidelines, will enable researchers and drug development professionals to generate the critical data required for formulation development, analytical method validation, and regulatory submissions. The mesoionic nature of this compound necessitates a thorough understanding of its physicochemical properties to unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Thermal and Photochemical Stability of 3-Phenylsydnone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Sydnones are five-membered heterocyclic mesoionic compounds characterized by a unique electronic structure that imparts them with significant dipole moments and aromatic character. 3-Phenylsydnone, as a readily accessible and extensively studied sydnone, serves as a versatile building block in organic synthesis. Its utility is largely defined by its stability and reactivity under various conditions. A thorough understanding of its thermal and photochemical stability is paramount for its effective application in medicinal chemistry and materials science, where processing and storage conditions can vary widely. This guide aims to provide a detailed technical overview of these properties for researchers and professionals in the field.

Thermal Stability of this compound

The thermal behavior of this compound is characterized by its participation in [3+2] cycloaddition reactions. When heated, this compound does not typically decompose into simple fragments but rather acts as a cyclic azomethine imine 1,3-dipole. In the presence of a dipolarophile, such as an alkyne or an alkene, it undergoes a cycloaddition reaction to form pyrazole or pyrazoline derivatives, respectively, with the extrusion of carbon dioxide. The reaction is typically carried out by heating the sydnone and the dipolarophile in a high-boiling solvent like toluene or xylene for several hours.

The thermal stability of sydnone derivatives is influenced by the substituents on the ring. While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not extensively reported, studies on related heterocyclic compounds suggest that decomposition would likely occur at elevated temperatures, often above 200°C. The onset of decomposition can be precisely measured using TGA, which records the mass loss as a function of temperature. DSC can be used to determine the melting point and any exothermic or endothermic events associated with decomposition.

Quantitative Thermal Stability Data

The following table outlines the key parameters for assessing the thermal stability of this compound. Researchers can populate this table with experimental data obtained from TGA and DSC analyses.

| Parameter | Value | Method |

| Melting Point (°C) | 136-137 | Capillary Method |

| Onset of Decomposition (Tonset) (°C) | To be determined | TGA |

| Temperature at 5% Mass Loss (Td5) (°C) | To be determined | TGA |

| Temperature at Maximum Decomposition Rate (°C) | To be determined | DTG (Derivative Thermogravimetry) |

| Enthalpy of Decomposition (ΔHd) (J/g) | To be determined | DSC |

| Activation Energy of Decomposition (Ea) (kJ/mol) | To be determined | Isoconversional Kinetic Analysis (e.g., Flynn-Wall-Ozawa) |

Experimental Protocol: Determination of Thermal Stability by TGA and DSC

Objective: To determine the thermal decomposition profile and key stability parameters of this compound using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Materials:

-

This compound (high purity)

-

TGA instrument (e.g., TA Instruments Q500)

-

DSC instrument (e.g., TA Instruments Q2000)

-

Aluminum or platinum pans for TGA and DSC

-

Inert gas (Nitrogen or Argon) of high purity

Procedure:

Thermogravimetric Analysis (TGA):

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of this compound into a clean TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate (e.g., 10°C/min).

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition (Tonset) and the temperature at 5% mass loss (Td5). The derivative of the TGA curve (DTG) will show the temperature of the maximum decomposition rate.

Differential Scanning Calorimetry (DSC):

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to a temperature beyond its decomposition point (determined by TGA) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere.

-

Record the heat flow as a function of temperature.

-

Analyze the DSC thermogram to determine the melting point and the enthalpy of any thermal events, such as decomposition.

Thermal Decomposition Pathway

Caption: Thermal [3+2] cycloaddition of this compound.

Photochemical Stability of this compound

Upon irradiation with ultraviolet (UV) light, this compound undergoes a distinct transformation. The primary photochemical event is the extrusion of carbon dioxide (CO2) to form a highly reactive nitrile imine intermediate. This nitrile imine is a powerful 1,3-dipole that can be trapped in situ by various dipolarophiles to yield a range of heterocyclic compounds. In the absence of a trapping agent, the nitrile imine can undergo other reactions, including dimerization or rearrangement.

The photochemical stability of a compound is quantified by its photolysis quantum yield (Φ), which is the number of molecules undergoing a particular photochemical event divided by the number of photons absorbed by the molecule at a specific wavelength. A high quantum yield indicates low photochemical stability.

Quantitative Photochemical Stability Data

The following table outlines the key parameters for assessing the photochemical stability of this compound.

| Parameter | Value | Method |

| Molar Absorptivity at Irradiation Wavelength (ε) (M-1cm-1) | To be determined | UV-Vis Spectroscopy |

| Photolysis Quantum Yield (Φ) | To be determined | Actinometry / LFP |

| Half-life under specific irradiation conditions (t1/2) | To be determined | UV-Vis Monitoring |

| Major Photoproducts | Nitrile Imine, Cycloadducts | Spectroscopy (NMR, MS) |

Experimental Protocol: Determination of Photolysis Quantum Yield

Objective: To determine the quantum yield of the photochemical decomposition of this compound using a chemical actinometer.

Materials:

-

This compound (high purity)

-

Spectroscopic grade solvent (e.g., acetonitrile, methanol)

-

Chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)

-

UV-Vis spectrophotometer

-

Photochemical reactor with a monochromatic light source (e.g., a mercury lamp with appropriate filters or a laser)

-

Quartz cuvettes

Procedure:

-

Prepare a solution of this compound in the chosen solvent with a known concentration, ensuring the absorbance at the irradiation wavelength is between 0.1 and 0.2 to minimize inner filter effects.

-

Prepare a solution of the chemical actinometer (e.g., potassium ferrioxalate) according to a standard procedure.

-

Fill a quartz cuvette with the this compound solution and another with the actinometer solution.

-

Irradiate both solutions under identical conditions (same light source, geometry, and irradiation time). The irradiation time should be short enough to ensure low conversion (<10%).

-

Measure the change in absorbance of both the this compound solution and the actinometer solution at their respective monitoring wavelengths using a UV-Vis spectrophotometer. For the ferrioxalate actinometer, this involves a colorimetric development step.

-

Calculate the number of photons absorbed by the actinometer using its known quantum yield and the measured photochemical change.

-

Since the irradiation conditions were identical, the number of photons incident on the this compound solution is the same.

-

Calculate the number of moles of this compound that decomposed from the change in its absorbance and its molar absorptivity.

-

The quantum yield (Φ) of this compound photolysis is then calculated as the ratio of the moles of this compound decomposed to the moles of photons absorbed.

Photochemical Decomposition Pathway

Caption: Photochemical generation of a nitrile imine.

Experimental Workflow and Logical Relationships

The systematic study of the stability of this compound involves a logical progression of experiments. The following diagram illustrates a typical workflow.

Caption: A typical experimental workflow.

Conclusion

A Historical Perspective on the Discovery of Sydnones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sydnones are a fascinating class of mesoionic heterocyclic compounds that have intrigued chemists since their discovery in the early 20th century. Their unique electronic structure and versatile reactivity have led to their application in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive historical perspective on the discovery of sydnones, detailing the key scientific milestones, the evolution of their structural understanding, and the early synthetic methodologies.

The Initial Discovery: A Serendipitous Finding

Sydnones were first synthesized in 1935 by John Campbell Earl and Alan W. Mackney at the University of Sydney.[1] Their work, born out of studies on the action of acetic anhydride on N-nitroso-α-amino acids, led to the isolation of a novel, stable crystalline compound from N-nitroso-N-phenylglycine.[2] In honor of their university's location, they named this new class of compounds "sydnones."[3]

Initially, Earl and Mackney proposed a bicyclic structure for these new compounds, consisting of a fused three- and four-membered ring system.[3] This hypothesis, however, would soon be challenged as the chemical properties of sydnones were further investigated.

The Structural Conundrum and the Birth of the Mesoion Concept

As the scientific community began to explore the chemistry of sydnones, inconsistencies with the proposed bicyclic structure emerged. The observed high degree of polarity, thermal stability, and relative resistance to acidic and basic conditions were not in alignment with the strained bicyclic model.[3]

The breakthrough in understanding the true nature of sydnones came in the 1940s through the work of Wilson Baker, W. D. Ollis, and V. D. Poole.[4][5] In a series of papers, they presented compelling evidence against the bicyclic structure and proposed that sydnones were, in fact, monocyclic, dipolar derivatives of 1,2,3-oxadiazole.[3] To describe this and other related structures that could not be adequately represented by a single covalent formula, they coined the term "mesoionic" in 1949.[3][4] This concept describes a planar, five- or six-membered heterocyclic compound that is overall neutral but possesses localized positive and negative charges that are delocalized over the ring system.[3]

The currently accepted representation of the sydnone ring is a resonance hybrid of several canonical forms, highlighting its unique electronic distribution.[1]

Early Synthetic Methodologies and their Evolution

The pioneering work of Earl and Mackney established the fundamental synthetic route to sydnones: the cyclodehydration of N-nitroso-α-amino acids.

The Original Earl and Mackney Synthesis (1935)

The first synthesis of a sydnone, N-phenylsydnone, was achieved by treating N-nitroso-N-phenylglycine with acetic anhydride.[2]

Experimental Protocol: Synthesis of N-Nitroso-N-phenylglycine and N-Phenylsydnone (Adapted from Earl and Mackney, 1935)

Part A: N-Nitroso-N-phenylglycine

-

N-phenylglycine is dissolved in cold hydrochloric acid.

-

A solution of sodium nitrite in water is slowly added while maintaining a low temperature.

-

The resulting N-nitroso-N-phenylglycine precipitates and is collected by filtration.

Part B: N-Phenylsydnone

-

The dried N-nitroso-N-phenylglycine is dissolved in acetic anhydride.

-

The solution is allowed to stand at room temperature for an extended period (e.g., 24 hours).

-

The resulting sydnone is precipitated by the addition of water and then recrystallized.

| Compound | Starting Material | Dehydrating Agent | Yield (%) |

| N-Phenylsydnone | N-Nitroso-N-phenylglycine | Acetic Anhydride | Data not available in accessible records |

| N-p-Tolylsydnone | N-Nitroso-N-p-tolylglycine | Acetic Anhydride | Data not available in accessible records |

Improvements to the Synthetic Protocol

While the acetic anhydride method was groundbreaking, it often required long reaction times and gave modest yields. Subsequent research focused on more efficient dehydrating agents. In the 1950s, the use of thionyl chloride and trifluoroacetic anhydride was introduced, significantly improving reaction rates and yields.

| Dehydrating Agent | Reaction Conditions | Yield of N-Phenylsydnone (%) |

| Acetic Anhydride | Room Temperature, 24h | Moderate |

| Thionyl Chloride | Ether, Room Temperature | Low |

| Thionyl Chloride/Pyridine | Dioxane | Improved |

| Trifluoroacetic Anhydride | Ether | High |

Note: This table provides a qualitative comparison based on descriptions in review articles. Specific quantitative data from the original comparative studies is not consistently available.

Early Investigations into Biological Activities

The unique structure of sydnones quickly prompted investigations into their biological properties. Early studies, primarily in the 1940s and 1950s, revealed a broad spectrum of pharmacological activities, although the mechanisms of action were not understood at the time. Reports from this era indicated that various sydnone derivatives possessed antimicrobial, anti-inflammatory, and even central nervous system stimulant properties.[6][7][8] These preliminary findings laid the groundwork for future drug development efforts, where the sydnone scaffold has been incorporated into a variety of therapeutic agents.

Visualizing the Historical Development

To better understand the key relationships and workflows in the discovery of sydnones, the following diagrams are provided.

Caption: Logical workflow of the discovery and structural elucidation of sydnones.

References

- 1. Sydnone - Wikipedia [en.wikipedia.org]

- 2. 204. The action of acetic anhydride on N-nitrosophenylglycine and some of its derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. jocpr.com [jocpr.com]

- 4. 73. Cyclic meso-ionic compounds. Part I. The structure of the sydnones and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. 73. Cyclic meso-ionic compounds. Part I. The structure of the sydnones and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. ijcrt.org [ijcrt.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 3-Phenylsydnone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sydnones, a class of mesoionic heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their unique electronic structure and broad spectrum of pharmacological activities. Among these, 3-phenylsydnone derivatives have emerged as privileged scaffolds, demonstrating a remarkable range of biological effects, including anti-inflammatory, analgesic, antimicrobial, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Synthesis of this compound Derivatives

The core this compound structure is typically synthesized through a multi-step process commencing with the reaction of an aniline derivative with an α-haloester to form an N-phenylglycine derivative. This intermediate is then nitrosated, followed by cyclodehydration using an agent like acetic anhydride to yield the this compound ring.[1] Modifications at the C-4 position and on the N-3 phenyl ring allow for the generation of a diverse library of derivatives with varied biological activities.

General Synthetic Protocol for this compound

A widely employed method for the synthesis of the parent this compound is outlined below:

-

Formation of N-Phenylglycine: Aniline is reacted with ethyl chloroacetate in the presence of a base to yield ethyl N-phenylglycinate.

-

Saponification: The resulting ester is hydrolyzed with a base, such as sodium hydroxide, to afford N-phenylglycine.

-

Nitrosation: N-phenylglycine is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to produce N-nitroso-N-phenylglycine.

-

Cyclodehydration: The N-nitroso-N-phenylglycine is then cyclized by heating with a dehydrating agent, most commonly acetic anhydride, to yield this compound.[1]

Synthesis of Substituted Derivatives

4-Acetylation of this compound can be achieved by reacting the parent sydnone with acetic anhydride in the presence of a catalyst such as phosphorous pentoxide or bismuth triflate.[2] This 4-acetyl derivative serves as a key intermediate for the synthesis of other derivatives, such as chalcones.

Chalcones incorporating a this compound moiety are typically synthesized via a Claisen-Schmidt condensation. This involves the reaction of a 4-acetyl-3-phenylsydnone derivative with an appropriately substituted aromatic aldehyde in the presence of an acid or base catalyst.

Halogenation at the C-4 position of the sydnone ring can be accomplished using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) and iodination can be achieved with N-iodosuccinimide (NIS) or iodine monochloride (ICl).[3] These halogenated derivatives are valuable for further functionalization through cross-coupling reactions.

Biological Activities and Mechanisms of Action

This compound derivatives exhibit a wide array of biological activities, which are summarized below. The quantitative data for representative compounds are presented in the subsequent tables.

Anti-inflammatory and Analgesic Activity

Several this compound derivatives have demonstrated potent anti-inflammatory and analgesic properties. The primary mechanism underlying their anti-inflammatory effect is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key enzyme in the biosynthesis of pro-inflammatory prostaglandins.[4][5] Some derivatives have shown selective inhibition of COX-2 over COX-1, which could translate to a reduced risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[4] The analgesic effects are likely linked to both the anti-inflammatory action and potentially other central and peripheral mechanisms.

Caption: COX-2 signaling pathway and inhibition by this compound derivatives.

Anticancer Activity

A significant number of this compound derivatives have been investigated for their anticancer potential against various cancer cell lines.[6] The primary mechanism of their cytotoxic action is the induction of apoptosis, or programmed cell death. This is often achieved through the modulation of the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio, which leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade.[7][8] Activation of executioner caspases, such as caspase-3 and caspase-7, ultimately leads to the cleavage of cellular substrates and cell death.[9]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molecular basis for the inhibition of prostanoid biosynthesis by nonsteroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. researchgate.net [researchgate.net]

Preliminary Investigation of 3-Phenylsydnone Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylsydnone, a prominent member of the mesoionic class of heterocyclic compounds, exhibits a unique electronic structure that imparts a diverse range of reactivity. This technical guide provides an in-depth exploration of the core reactivity of this compound, with a focus on its utility in synthetic and medicinal chemistry. Key reaction pathways, including [3+2] cycloadditions and electrophilic substitutions, are discussed in detail. This document summarizes quantitative data from the literature, provides detailed experimental protocols for key transformations, and visualizes reaction workflows and biological mechanisms of action through logical diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of sydnone chemistry.

Introduction to this compound

This compound belongs to the class of mesoionic compounds, which are dipolar, pseudo-aromatic heterocycles that cannot be represented by a single covalent structure. The positive and negative charges are delocalized over the 1,2,3-oxadiazole ring system. This unique electronic character is central to its reactivity, making it an important synthon in organic chemistry.[1] The C4 position of the sydnone ring is both nucleophilic and acidic, allowing for reactions with electrophiles, while the ring system as a whole can act as a 1,3-dipole in cycloaddition reactions.[1] The diverse biological activities reported for sydnone derivatives, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have further spurred interest in their synthesis and functionalization.[2]

Synthesis of this compound

The most common and reliable synthesis of this compound involves the nitrosation of N-phenylglycine followed by cyclodehydration. A well-established procedure is available from Organic Syntheses, which allows for the large-scale preparation of high-purity this compound.

Experimental Protocol: Synthesis of this compound

Step A: N-Nitroso-N-phenylglycine

-

Suspend 100 g (0.66 mole) of N-phenylglycine in 1.2 L of water in a 3-L beaker.

-

Cool the suspension in an ice-salt bath with stirring until the temperature is below 0°C.

-

Add a solution of 50 g (0.72 mole) of sodium nitrite in 300 mL of water dropwise over 40 minutes, ensuring the temperature does not exceed 0°C.

-

Filter the resulting red solution quickly with suction.

-

Add 3 g of Norit® (activated carbon) to the cold filtrate and stir for several minutes.

-

Filter the mixture again with suction.

-

To the well-stirred filtrate, add 100 mL of concentrated hydrochloric acid. Light, fluffy crystals will form after about 30 seconds.

-

Stir the suspension for 10 minutes, then filter with suction and wash twice with ice-cold water.

-

Dry the product on the suction funnel overnight. The yield of N-nitroso-N-phenylglycine is typically 96–99 g (80–83%).

Step B: this compound

-

Dissolve 99 g (0.55 mole) of the N-nitroso-N-phenylglycine from Step A in 500 mL of acetic anhydride in a 1-L Erlenmeyer flask equipped with a reflux condenser and a drying tube.

-

Heat the deep-red solution in a boiling water bath for 1.5 hours with magnetic stirring.

-

Allow the solution to cool to room temperature.

-

Pour the cooled solution slowly into 3 L of cold water with vigorous stirring. White crystals will separate almost immediately.

-

After stirring for 5 minutes, filter the solid with suction.

-

Wash the crystals twice with ice-cold water and dry on the funnel with suction overnight.

-

The resulting cream-colored product is this compound, with a typical yield of 74–75 g (83–84%).

Diagram 1: Synthesis of this compound

Caption: Workflow for the two-step synthesis of this compound.

Reactivity of this compound

This compound exhibits dual reactivity, participating in both pericyclic reactions across the mesoionic ring and electrophilic substitution at the C4 position.

1,3-Dipolar Cycloaddition Reactions

The most significant synthetic application of sydnones is their participation as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes.[3] These reactions provide a powerful route to five-membered heterocyclic compounds, particularly pyrazoles and their derivatives.

The reaction with alkynes, typically carried out at elevated temperatures, proceeds through a concerted [3+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-cycloaddition to extrude carbon dioxide and yield the stable pyrazole product.[4] The reaction is compatible with a range of alkynes, including those with electron-withdrawing and electron-donating groups.

Diagram 2: 1,3-Dipolar Cycloaddition Mechanism

Caption: General mechanism of pyrazole formation via sydnone cycloaddition.

Quantitative Data for Cycloaddition Reactions

The efficiency of these cycloadditions is influenced by the nature of the substituents on both the sydnone and the alkyne, as well as the reaction conditions.

Table 1: Thermal Cycloaddition of 3-Substituted Sydnones with Symmetrical Alkynes

| Sydnone Substituent (R) | Alkyne Substituent (R') | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl | H | Acetone, 170°C, 25 h | 75 | [5] |

| Phenyl | Phenyl | 180°C, 5 h | 96-97 | [5] |

| Phenyl | COOMe | Toluene, 110°C, 1.75 h | 98 | [5] |

| 4-Br-Phenyl | COOMe | Xylene, reflux, 6 h | 60-80 | [5] |

| 4-Cl-Phenyl | COOMe | Xylene, reflux | 60-80 |[5] |

Table 2: Bimolecular Rate Constants for the Reaction of 4-Methyl-3-phenylsydnone with Various Alkynes in p-Cymene at 140°C

| Dipolarophile (Alkyne) | 10⁵k (L·mol⁻¹·s⁻¹) |

|---|---|

| MeOOC–C≡C–COOMe | 2580 |

| Ph–C≡C–COPh | 135 |

| Ph–C≡C–COOEt | 99 |

| H–C≡C–Ph | 18 |

| Ph–C≡C–Ph | 3.0 |

| Ph–C≡C–Me | 1.9 |

Data sourced from Huisgen and Gotthardt (1968) as cited in a 2018 review.[5]

Experimental Protocol: 1,3-Dipolar Cycloaddition of this compound with Dimethyl Acetylenedicarboxylate (DMAD)

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable high-boiling solvent such as xylene or toluene.

-

Add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (typically 110-140°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]

Electrophilic Substitution Reactions

The C4 position of the sydnone ring is electron-rich and susceptible to electrophilic attack.[1] this compound undergoes a variety of electrophilic substitutions, such as halogenation, nitration, and acylation, with an ease comparable to other electron-rich aromatic systems like thiophene.

Table 3: Electrophilic Substitution of 3-Benzylsydnone

| Entry | Electrophile/Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Br₂/NaOAc | 4-Bromo-3-benzylsydnone | 85 | [6] |

| 2 | NBS/peroxide | 4-Bromo-3-benzylsydnone | 68 | [6] |

| 3 | POCl₃/DMF | 4-Formyl-3-benzylsydnone | 50 | [6] |

| 4 | KNO₃/H₂SO₄ | 3-(nitrobenzyl)sydnone isomers | - |[6] |

Experimental Protocol: Bromination of this compound

-

Dissolve this compound (1.0 eq) in glacial acetic acid in a flask.

-

Add sodium acetate (1.0 eq) to the solution.

-

Cool the mixture in an ice bath.

-

Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with stirring, maintaining the low temperature.

-